molecular formula C19H22ClN3O2 B2379883 1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797842-90-0

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Cat. No. B2379883
CAS RN: 1797842-90-0
M. Wt: 359.85
InChI Key: LHUVNFMJJQOYKN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as CBP-307, is a novel small molecule inhibitor that has shown promising results in scientific research studies. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Scientific Research Applications

Corrosion Inhibition

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea demonstrates significant potential in corrosion inhibition, particularly for mild steel in acidic environments. Studies show that compounds like this act as efficient inhibitors, reducing the corrosion rate by forming an adsorbed protective layer on the metal surface. The effectiveness of such inhibitors is influenced by factors like temperature and concentration, exhibiting higher efficiency with increasing inhibitor concentration and decreasing temperature. These inhibitors generally adhere to the Langmuir adsorption isotherm model, suggesting a strong and stable interaction with the metal surface (Bahrami & Hosseini, 2012).

Cancer Research

In the realm of cancer research, urea derivatives like 1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea have shown promise as potential anti-cancer agents. These compounds can act as inhibitors in various biological processes crucial for cancer cell proliferation. For example, symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This class of compounds has also been explored for their potential in translation initiation inhibition, which is a critical process in cancer progression (Denoyelle et al., 2012).

Polymerization Initiators

Urea derivatives are also significant in polymer science, particularly as initiators in the ring-opening polymerization of epoxides. Their structure, specifically the N-aryl-N′-pyridyl urea composition, plays a crucial role in their effectiveness as thermal latent initiators. The electron density on the aromatic ring of these ureas is a key factor in determining their efficiency. Such compounds enable controlled polymerization processes, which are vital for creating polymers with specific characteristics (Makiuchi et al., 2015).

Antimicrobial Activity

Incorporation of certain groups into urea structures can lead to compounds with antimicrobial properties. For instance, 4-Aminoazobenzene-derived silatranes bearing urea at the axial position exhibit modest antimicrobial activities. The presence of specific functional groups in these compounds can enhance their biological activity against various microbial strains, making them potential candidates for antimicrobial agent development (Singh et al., 2015).

Cytokinin Activity

Some urea derivatives exhibit cytokinin-like activity, which is crucial in plant growth and development. They can act as synthetic compounds regulating cell division and differentiation in plants. This property makes them useful in agricultural and horticultural applications, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-10-11-23(13-18)17-8-6-16(7-9-17)22-19(24)21-12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUVNFMJJQOYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

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